

Spectroscopic characteristics (NMR, IR, MS) of 9H-Xanthen-9-amine.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9H-Xanthen-9-amine

Cat. No.: B1361169

[Get Quote](#)

Spectroscopic Profile of 9H-Xanthen-9-amine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic characteristics of **9H-Xanthen-9-amine** (C₁₃H₁₁NO), a key intermediate in the synthesis of various dyes and pigments.^[1] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), experimental methodologies, and structural visualization.

Chemical Structure and Overview

9H-Xanthen-9-amine possesses a tricyclic xanthene core with an amine group substituted at the 9-position. This structure gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization in various chemical processes.

Figure 1: Chemical Structure of **9H-Xanthen-9-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for **9H-Xanthen-9-amine** is not readily available in public spectral databases, predictions based on the analysis of closely related xanthene derivatives

and general principles of NMR spectroscopy can provide valuable insights into its expected spectral characteristics.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum of **9H-Xanthen-9-amine** is expected to exhibit distinct signals corresponding to the aromatic protons of the xanthene core, the methine proton at the 9-position, and the amine protons.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Aromatic-H	7.0 - 7.5	Multiplet	The eight aromatic protons on the two benzene rings are expected to appear as a complex multiplet in this region due to their varied chemical environments and spin-spin coupling.
C(9)-H	~5.0 - 5.5	Singlet	The proton at the 9-position is a methine proton situated between an oxygen atom and two aromatic rings, leading to a downfield shift. It is expected to appear as a singlet as there are no adjacent protons to couple with.
NH ₂	1.5 - 3.0	Broad Singlet	The chemical shift of the amine protons is highly variable and depends on factors such as solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
Aromatic C-H	115 - 130	Signals for the eight protonated aromatic carbons.
Aromatic C (quaternary)	120 - 155	Signals for the four quaternary aromatic carbons, including those attached to the ether oxygen.
C(9)	50 - 60	The carbon at the 9-position, bonded to the nitrogen and situated within the heterocyclic ring, is expected to be significantly shielded compared to the aromatic carbons.

Infrared (IR) Spectroscopy

The infrared spectrum of **9H-Xanthen-9-amine** is characterized by absorption bands corresponding to the vibrational frequencies of its functional groups. A vapor phase IR spectrum is available on SpectraBase, accessible through PubChem.[\[1\]](#)

Functional Group	Characteristic Absorption (cm ⁻¹)	Vibrational Mode
N-H	3300 - 3500	Symmetric and asymmetric stretching of the primary amine. Expected to be two sharp bands.
Aromatic C-H	3000 - 3100	Stretching vibrations of the C-H bonds on the aromatic rings.
C-N	1020 - 1250	Stretching vibration of the carbon-nitrogen bond.
C-O-C	1000 - 1300	Asymmetric and symmetric stretching of the ether linkage in the xanthene core.
Aromatic C=C	1450 - 1600	Stretching vibrations within the aromatic rings.
N-H	1590 - 1650	Bending (scissoring) vibration of the primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. A GC-MS spectrum of **9H-Xanthen-9-amine** is available in the NIST Mass Spectrometry Data Center, accessible via PubChem.[\[1\]](#)

Ion	m/z	Identity
[M] ⁺	197	Molecular Ion
[M-NH ₂] ⁺	181	Loss of the amine group
[M-HCN-NH ₂] ⁺	154	Further fragmentation

Experimental Protocols

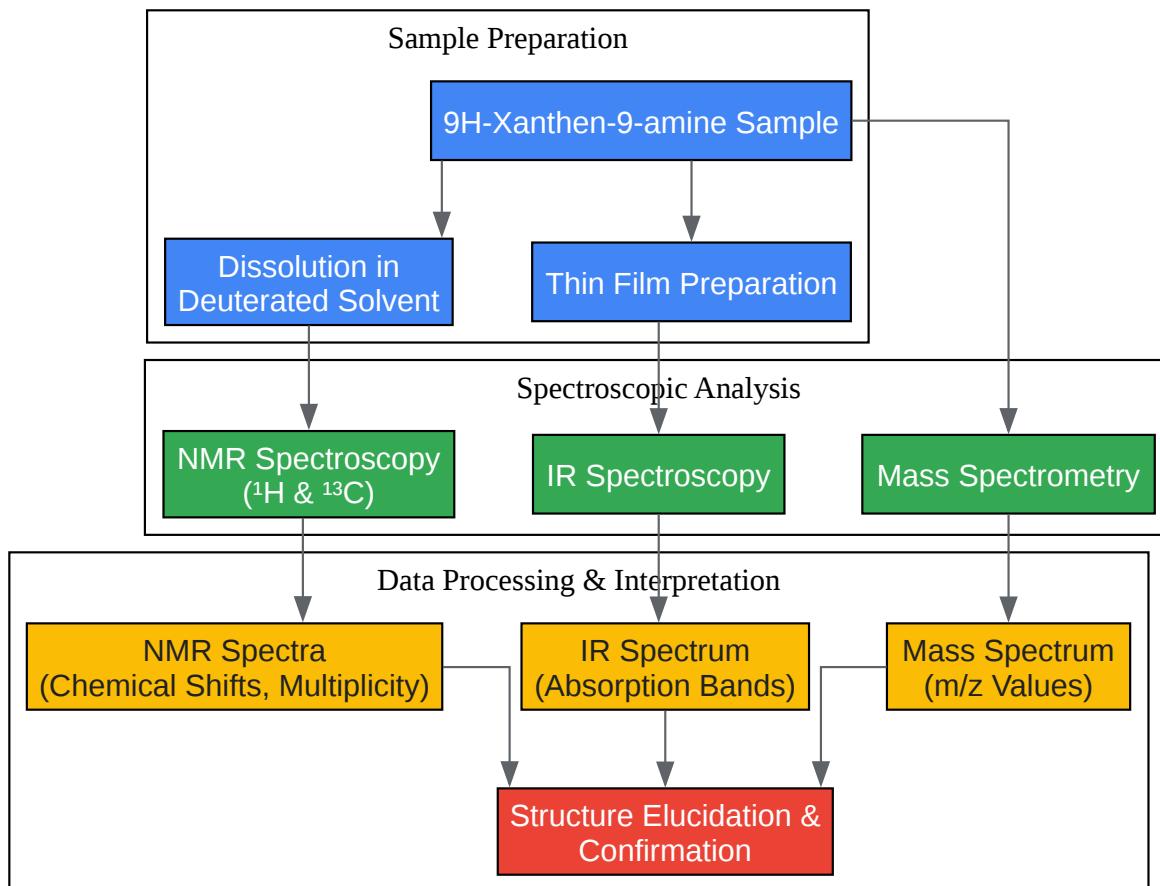
The following sections detail generalized experimental methodologies for the spectroscopic analysis of solid organic compounds like **9H-Xanthen-9-amine**.

NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid **9H-Xanthen-9-amine** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal resolution.
 - Acquire the ^1H NMR spectrum using appropriate pulse sequences and acquisition parameters.
 - For ^{13}C NMR, a greater number of scans is typically required due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy (Thin Solid Film Method)

- Sample Preparation:
 - Dissolve a small amount of solid **9H-Xanthen-9-amine** in a volatile organic solvent (e.g., dichloromethane or acetone).


- Apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Acquire the background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction:
 - Introduce a small amount of the **9H-Xanthen-9-amine** sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
 - The sample is vaporized in the ion source.
- Ionization:
 - The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[\[2\]](#)
 - This causes the molecules to ionize, forming a molecular ion and various fragment ions.
- Mass Analysis and Detection:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The detector records the abundance of each ion, generating a mass spectrum.[\[2\]](#)[\[3\]](#)

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like **9H-Xanthen-9-amine**.

[Click to download full resolution via product page](#)

Figure 2: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9H-Xanthen-9-amine | C13H11NO | CID 602451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. bitesizebio.com [bitesizebio.com]
- To cite this document: BenchChem. [Spectroscopic characteristics (NMR, IR, MS) of 9H-Xanthen-9-amine.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361169#spectroscopic-characteristics-nmr-ir-ms-of-9h-xanthen-9-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com